molecular formula C18H21N5O3S B6503870 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide CAS No. 1396807-02-5

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide

Cat. No.: B6503870
CAS No.: 1396807-02-5
M. Wt: 387.5 g/mol
InChI Key: QGKCXTJTFBRVCL-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a methoxy- and dimethyl-substituted benzene sulfonamide group at the 5-position. The methoxy and methyl substituents on the benzene ring likely enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-11-8-12(2)23(21-11)18-19-9-15(10-20-18)22-27(24,25)17-7-6-16(26-5)13(3)14(17)4/h6-10,22H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKCXTJTFBRVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a pyrazole ring, a pyrimidine moiety, and a sulfonamide group, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula of the compound is C15H18N6O3SC_{15}H_{18}N_{6}O_{3}S, with a molecular weight of 358.41 g/mol. Its structure can be represented as follows:

SMILES Cc1cc(C)n(c2ncc(NC(=O)c3ccccn3)cn2)n1\text{SMILES }Cc1cc(C)n(-c2ncc(NC(=O)c3ccccn3)cn2)n1

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, primarily focusing on its potential as an antitumor agent, enzyme inhibitor, and its effects on different biological pathways.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including this compound, against various cancer cell lines. For instance, in vitro assays demonstrated that the compound exhibited significant cytotoxicity against U937 cells, with an IC50 value indicating effective inhibition of cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and other diseases. Notably:

  • Adenosine Receptor Inhibition : The compound showed a binding affinity (Ki) of 0.470 nM for the human adenosine A2A receptor and 34 nM for the A1 receptor, indicating strong potential for modulating adenosine signaling pathways .
  • Acetylcholinesterase Inhibition : It also demonstrated promising activity as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Protein Glycation : This is crucial for preventing diabetic complications and has implications in cancer biology.
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties that could mitigate oxidative stress-related damage in cells .

Case Studies

Several case studies have been conducted to assess the biological efficacy of this compound:

  • In Vitro Cytotoxicity Study :
    • Objective : To evaluate the antiproliferative effect on U937 cells.
    • Methodology : CellTiter-Glo Luminescent assay.
    • Results : The compound exhibited a notable IC50 value indicative of strong cytotoxic effects without significant cytotoxicity to normal cells.
  • Enzyme Inhibition Assays :
    • Objective : To determine the inhibitory effect on adenosine receptors.
    • Methodology : Binding assays using membranes from HEK293 cells transfected with human adenosine receptors.
    • Results : High binding affinity was observed, suggesting potential therapeutic applications in conditions mediated by adenosine signaling.

Comparative Analysis with Similar Compounds

A comparison table summarizing the biological activities of structurally related compounds is presented below:

Compound NameStructure FeaturesBiological Activity
N-(1H-pyrazol-4-yl)benzamidePyrazole ring with benzamideAntitumor properties
N-(3-methylpyrazol-5-yl)acetanilideMethylated pyrazole with acetanilideAnti-inflammatory
4-(3,5-dimethylpyrazol)anilineDimethylpyrazole attached to anilineCNS activity modulation

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. The presence of the pyrazole and pyrimidine rings is often associated with anticancer properties due to their ability to interfere with cellular signaling pathways involved in cancer progression.
  • Antimicrobial Properties : The sulfonamide group has been historically known for its antibacterial effects. Investigations into the compound's efficacy against various bacterial strains are ongoing.
  • Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory activities, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Pharmacological Applications

The unique structure of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide positions it as a promising lead compound for drug development:

Drug Design

The compound can serve as a scaffold for the design of new drugs targeting various diseases. Its ability to modify existing drugs can enhance their efficacy and reduce side effects.

Targeted Therapy

Given its potential selective activity against specific biological targets, further research may lead to its application in targeted therapies, particularly in oncology.

Case Study 1: Anticancer Research

A study published in 2023 explored the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that modifications to enhance its potency could lead to effective cancer treatments.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity, warranting further exploration for potential use in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to several analogs documented in recent literature and patents. Below is a detailed analysis:

Structural Features

Compound Name Core Structure Key Substituents Functional Groups Present
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide (Target Compound) Pyrimidine-pyrazole 3,5-dimethylpyrazole; 4-methoxy-2,3-dimethylbenzene sulfonamide Sulfonamide, pyrazole, methoxy, methyl
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) Pyridine-pyrazole 4-butyl-3,5-dimethylpyrazole; 4-chlorophenyl carbamoyl Sulfonamide, carbamoyl, pyrazole, chloro
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine-isoxazole 4-hydroxypyrimidine; 5-methylisoxazole Thioether, acetamide, hydroxyl, isoxazole
N-(2-(3-cyano-6-(2-(pipéridin-4-ylidène)acétamido)-7-(tétrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(diméthylamino)benzamide Quinoline-pyrimidine Piperidinylidene acetamide; tetrahydrofuran-3-yloxy; dimethylaminobenzamide Cyano, acetamide, tertiary amine, ether

Physical and Spectral Properties

  • However, structurally similar Compound 27 exhibits a melting point of 138–142 °C . The presence of a methoxy group in the target compound may lower its melting point compared to Compound 27 due to reduced crystallinity.
  • Solubility :
    • The methoxy group in the target compound likely improves aqueous solubility compared to analogs with alkyl chains (e.g., Compound 27’s butyl group). Thioether-containing analogs, such as 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide, may exhibit lower solubility due to hydrophobic sulfur linkages .

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